3-(1H-indol-3-yl)-1H-pyrazol-5-amine
CAS No.: 1040724-73-9
Cat. No.: VC2980516
Molecular Formula: C11H10N4
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040724-73-9 |
|---|---|
| Molecular Formula | C11H10N4 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 5-(1H-indol-3-yl)-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C11H10N4/c12-11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H3,12,14,15) |
| Standard InChI Key | KJDIPMWYSLNOSG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)N |
Introduction
3-(1H-indol-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of indole and pyrazole rings. This compound is of interest in various fields of research due to its potential biological activities and synthetic versatility. The molecular formula of 3-(1H-indol-3-yl)-1H-pyrazol-5-amine is C11H10N4, with a molecular weight of approximately 198.22 g/mol .
Synthesis and Preparation Methods
The synthesis of 3-(1H-indol-3-yl)-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors, such as indole derivatives and pyrazole-forming reagents. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product. Common methods involve the use of catalysts and solvents that facilitate the formation of the pyrazole ring and its subsequent modification .
Endothelin-1 Antagonist Activity
Research has shown that compounds bearing a similar pyrazole nucleus exhibit significant endothelin-1 antagonist activity. These compounds have been evaluated in vitro and in vivo for their potential to prevent endothelin-1-induced effects, such as sudden death in mice. Some derivatives have demonstrated efficacy comparable to or even surpassing that of known endothelin-1 antagonists like bosentan .
Antibacterial Activity
Although not extensively studied for 3-(1H-indol-3-yl)-1H-pyrazol-5-amine specifically, related pyrazole derivatives have shown weak antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential for further exploration in antimicrobial research .
Anticancer Potential
While not directly investigated for 3-(1H-indol-3-yl)-1H-pyrazol-5-amine, compounds with indole and pyrazole moieties have been explored for their anticancer properties. These studies highlight the potential of such heterocyclic compounds to target specific molecular pathways in cancer cells, offering possibilities for drug development with reduced side effects .
Chemical Reactions and Derivatives
3-(1H-indol-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including nucleophilic substitution and acylation, due to the presence of the amino group. These reactions allow for the synthesis of diverse derivatives with potential biological activities.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Sodium ethoxide in ethanol | Substituted pyrazoles |
| Acylation | Acyl chlorides with triethylamine | Amides |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume